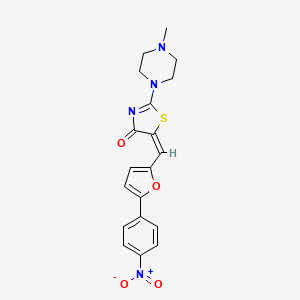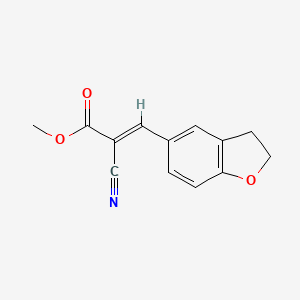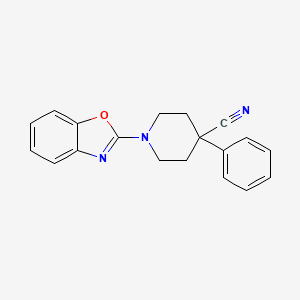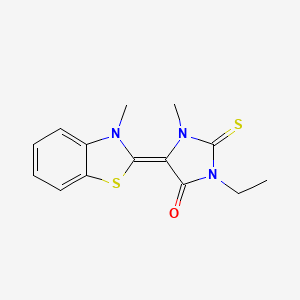![molecular formula C19H18FN3O2S B15119483 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B15119483.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Final Coupling: The final compound can be obtained by coupling the benzoxazole-sulfanyl intermediate with the fluorophenyl-piperazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target of the compound. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to the active site of an enzyme, blocking a receptor, or altering the function of a protein through allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-one
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-methylphenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C19H18FN3O2S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18FN3O2S/c20-14-5-1-3-7-16(14)22-9-11-23(12-10-22)18(24)13-26-19-21-15-6-2-4-8-17(15)25-19/h1-8H,9-13H2 |
Clave InChI |
FYZFZZJBRUPJMB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-Tert-butyl-8-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15119414.png)

![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![ethyl 4-{4-[2-(1H-imidazol-1-yl)ethyl]piperazin-1-yl}-4-oxobutanoate](/img/structure/B15119432.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)
![4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B15119449.png)




![4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B15119488.png)
![6-Fluoro-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119492.png)
